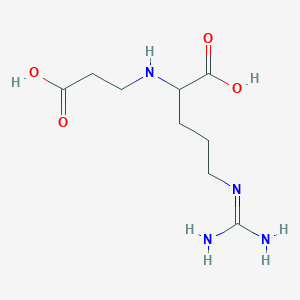
(+)-allo-Octopine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-allo-Octopine is a naturally occurring compound found in marine organisms, particularly in mollusks It is an amino acid derivative formed through the condensation of pyruvate and arginine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-allo-Octopine typically involves the enzymatic reaction between pyruvate and arginine. This reaction is catalyzed by the enzyme octopine dehydrogenase, which facilitates the formation of the compound under mild conditions. The reaction can be represented as follows:
[ \text{Pyruvate} + \text{Arginine} \xrightarrow{\text{Octopine Dehydrogenase}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of marine organisms or the use of genetically engineered microorganisms that express octopine dehydrogenase. These methods allow for the large-scale production of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
(+)-allo-Octopine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
(+)-allo-Octopine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Biology: The compound is studied for its role in the metabolism of marine organisms and its potential as a biomarker for environmental monitoring.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating immune responses and its antioxidant properties.
Industry: this compound is used in the development of biotechnological processes and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (+)-allo-Octopine involves its interaction with specific enzymes and receptors in biological systems. The compound exerts its effects by binding to these molecular targets, leading to changes in metabolic pathways and cellular functions. The exact pathways and targets involved are still under investigation, but it is known to play a role in energy metabolism and stress responses in marine organisms.
Comparison with Similar Compounds
Similar Compounds
Octopine: A closely related compound with similar structure and properties.
Nopaline: Another amino acid derivative with comparable metabolic functions.
Arginine: The precursor amino acid involved in the synthesis of (+)-allo-Octopine.
Uniqueness
This compound is unique due to its specific enzymatic synthesis and its distinct role in the metabolism of marine organisms. Its unique structure and properties make it a valuable compound for various scientific applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H18N4O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-(2-carboxyethylamino)-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C9H18N4O4/c10-9(11)13-4-1-2-6(8(16)17)12-5-3-7(14)15/h6,12H,1-5H2,(H,14,15)(H,16,17)(H4,10,11,13) |
InChI Key |
OHWCFZJEIHZWMN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)NCCC(=O)O)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


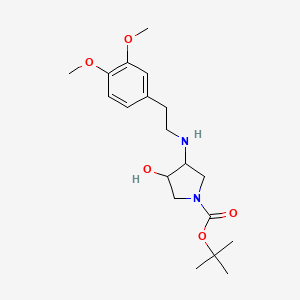
![(3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B12320395.png)
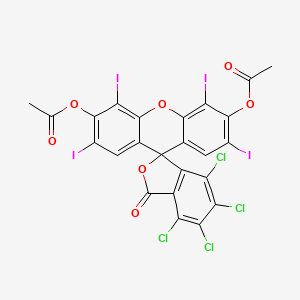
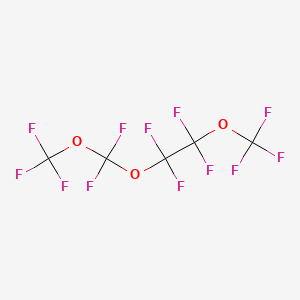

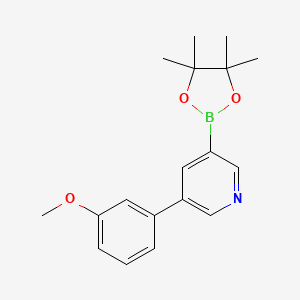
![4-Hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B12320418.png)
![4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride](/img/structure/B12320420.png)
![5-Pyrimidinecarboxamide, 2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-4-[[(4-methoxyphenyl)methyl]amino]-N-(2-pyrimidinylmethyl)-](/img/structure/B12320425.png)
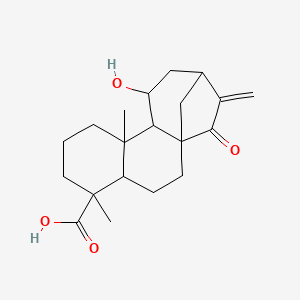
![20-Hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12320437.png)

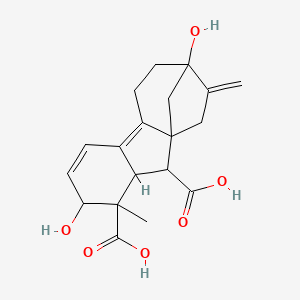
![[17-[5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate](/img/structure/B12320465.png)
